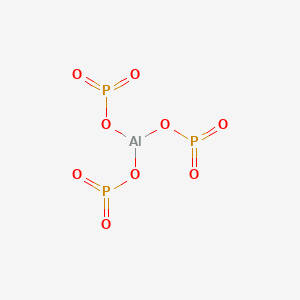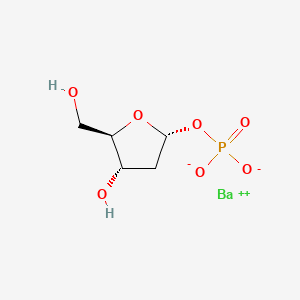
H-L-Arg(Z)2-NH2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Arg(Z)2-NH2 HCl, also known as L-arginine amide dihydrochloride, is a derivative of the amino acid L-arginine. This compound is characterized by the presence of two benzyl (Z) protecting groups on the arginine side chain and an amide group at the C-terminus. It is commonly used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Arg(Z)2-NH2 HCl typically involves the protection of the amino and guanidino groups of L-arginine, followed by the introduction of the amide group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-arginine is protected using a benzyl (Z) group.
Protection of the Guanidino Group: The guanidino group is also protected using a benzyl (Z) group.
Formation of the Amide: The protected L-arginine is then reacted with an amine to form the amide derivative.
Hydrochloride Formation: The final product is obtained as a hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-L-Arg(Z)2-NH2 HCl undergoes various chemical reactions, including:
Substitution Reactions: The benzyl protecting groups can be removed under acidic or catalytic hydrogenation conditions.
Amidation Reactions: The amide group can participate in further peptide bond formation.
Hydrolysis: The compound can be hydrolyzed to release L-arginine and the corresponding amine.
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of benzyl groups.
Catalytic Hydrogenation: Another method for deprotection.
Amine Reagents: Used in amidation reactions.
Major Products Formed
L-Arginine: Upon hydrolysis.
Peptide Derivatives: When used in peptide synthesis.
Scientific Research Applications
H-L-Arg(Z)2-NH2 HCl has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected arginine derivative.
Biology: Studied for its role in nitric oxide production and cellular signaling.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the production of peptide-based drugs and research reagents.
Mechanism of Action
The mechanism of action of H-L-Arg(Z)2-NH2 HCl is primarily related to its role as a precursor to L-arginine. L-arginine is a substrate for nitric oxide synthase, which produces nitric oxide, a critical signaling molecule involved in various physiological processes such as vasodilation, immune response, and neurotransmission . The benzyl protecting groups and amide modification enhance its stability and facilitate its use in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: The parent amino acid, widely used in supplements and medical research.
L-Arginine Methyl Ester: Another derivative used in peptide synthesis.
L-Arginine Ethyl Ester: Similar to the methyl ester, used for enhanced cellular uptake.
Uniqueness
H-L-Arg(Z)2-NH2 HCl is unique due to its dual benzyl protection and amide modification, which make it particularly useful in peptide synthesis. These modifications provide stability and facilitate the formation of peptide bonds, making it a valuable reagent in chemical and biological research.
Properties
IUPAC Name |
benzyl N-[N'-[(4S)-4,5-diamino-5-oxopentyl]-N-phenylmethoxycarbonylcarbamimidoyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5.ClH/c23-18(19(24)28)12-7-13-25-20(26-21(29)31-14-16-8-3-1-4-9-16)27-22(30)32-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,23H2,(H2,24,28)(H2,25,26,27,29,30);1H/t18-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPOYRJDIFJAKV-FERBBOLQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)N)N)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)N)N)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline)](/img/structure/B6286217.png)


![methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B6286230.png)
![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)
![(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6286268.png)

